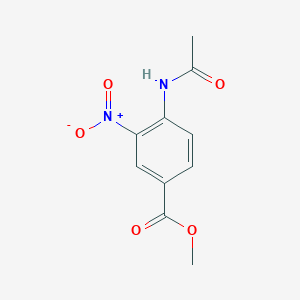
Methyl 4-(acetylamino)-3-nitrobenzoate
Description
Methyl 4-(acetylamino)-3-nitrobenzoate is a substituted benzoate ester featuring an acetylamino (-NHCOCH₃) group at the para position (C4) and a nitro (-NO₂) group at the meta position (C3) of the aromatic ring. This compound is hypothesized to have a molecular formula of C₁₀H₁₀N₂O₅ and a molecular weight of 238.20 g/mol (calculated).
Properties
CAS No. |
6313-39-9 |
|---|---|
Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.2 g/mol |
IUPAC Name |
methyl 4-acetamido-3-nitrobenzoate |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-8-4-3-7(10(14)17-2)5-9(8)12(15)16/h3-5H,1-2H3,(H,11,13) |
InChI Key |
LOLJRBYFAVSFOA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Other CAS No. |
6313-39-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Electron-Withdrawing Groups: The nitro group at C3 deactivates the aromatic ring, directing electrophilic substitution to specific positions. The acetylamino group (-NHCOCH₃) at C4 is moderately electron-withdrawing, influencing hydrogen bonding and solubility compared to alkylamino analogs (e.g., cyclohexylamino or benzylamino) .
- Hydrogen Bonding and Crystallinity: The acetylamino group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), promoting stable crystal lattice formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


